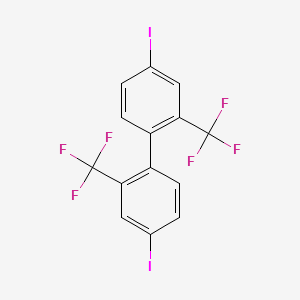

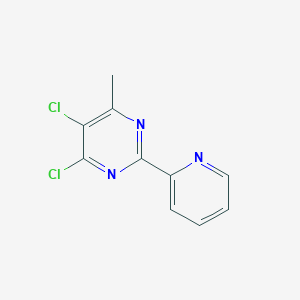

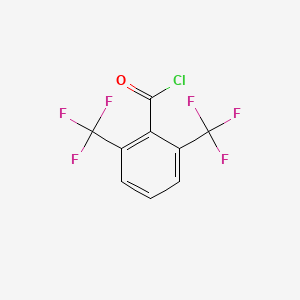

![molecular formula C7H6N2O3S B1301136 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 32084-55-2](/img/structure/B1301136.png)

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives can be achieved through different methods. For instance, the reaction of β-hydroxy- or β-mercapto-α-amino acid esters with aromatic aldehydes can produce oxazolidines and thiazolidines, which upon dehydrogenation yield oxazoles and thiazoles . Another approach involves the reaction of 6-amino-1,3-dialkyluracils with Appel's salt to prepare isothiazolopyrimidines . A catalyst-free, one-pot reaction under ultrasound irradiation has been developed for the synthesis of thiadiazolopyrimidine derivatives . Additionally, the reaction of 3,4-dihydro-2(H)-pyrimidone with chloroacetic acid and benzaldehyde can lead to thiazolopyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives has been studied using various analytical techniques. X-ray diffraction analysis has been employed to determine the spatial structure of these compounds, revealing that the thiazolopyrimidine and naphthalene systems can be essentially coplanar in some derivatives . The identification of these compounds has also been supported by IR and NMR spectroscopy, as well as elemental analysis .

Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo a variety of chemical reactions. For example, they can form Mannich bases when interacting with p-nitrobenzaldehyde and piperidine . They can also react with cyclic secondary amines to produce cine-substituted products . Exchange reactions under physiological conditions have been investigated, providing insights into the stability of these compounds . The synthesis of carbohydrazin derivatives of thiadiazolopyrimidine has been described, which exhibit antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives are influenced by their molecular structure. The coplanarity of the thiazolopyrimidine system with other aromatic systems can affect the compound's crystallinity and stability . The antimicrobial activity of these compounds suggests that they have significant interactions with biological molecules, which is an important aspect of their chemical properties . The stability and exchange reactions of these compounds under physiological conditions are crucial for their potential therapeutic applications .

Applications De Recherche Scientifique

Optical Sensors Development

Pyrimidine derivatives, including structures akin to "5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid", are significant in the synthesis of optical sensors. Their capability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. Research has demonstrated their broad application in biological and medicinal fields due to these properties (Jindal & Kaur, 2021).

Synthesis of Complex Organic Molecules

Studies have outlined the synthesis of various pyrimidine derivatives starting from compounds like barbituric acid and thiobarbituric acid, highlighting the biological significance and therapeutic importance of these synthesized molecules. These endeavors have paved new pathways for the synthesis of pyrimidine derivatives in synthetically useful yields (Nandha kumar et al., 2001).

Nucleic Acid Bases Tautomerism

The study of tautomeric equilibria of purine and pyrimidine bases, including changes resulting from interactions with different environments, is crucial for understanding biological processes at the molecular level. Research has focused on how these interactions influence the stability of oxo and hydroxy tautomeric forms, with implications for DNA and RNA structure and function (Person et al., 1989).

Optoelectronic Materials

Quinazolines and pyrimidines are being researched for their applications in optoelectronic materials. The incorporation of these structures into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. Their electroluminescent properties and potential for use in highly efficient red phosphorescent OLEDs are of particular interest (Lipunova et al., 2018).

Propriétés

IUPAC Name |

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-5-4(6(11)12)3-8-7-9(5)1-2-13-7/h3H,1-2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTBEMJFYFIVCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365203 |

Source

|

| Record name | 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

CAS RN |

32084-55-2 |

Source

|

| Record name | 2,3-Dihydro-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32084-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

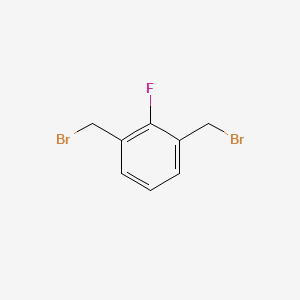

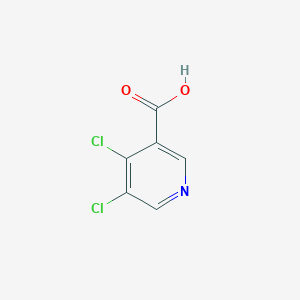

![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)

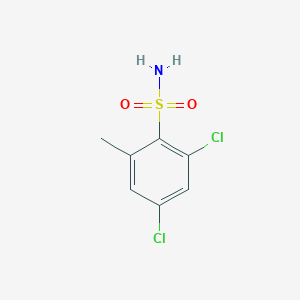

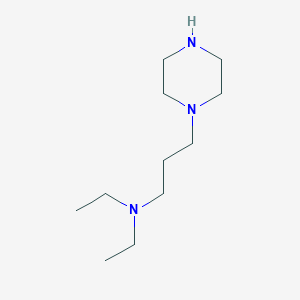

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)

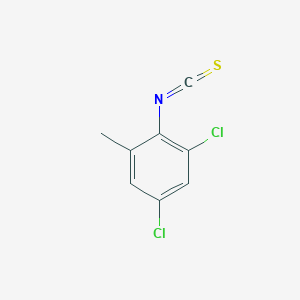

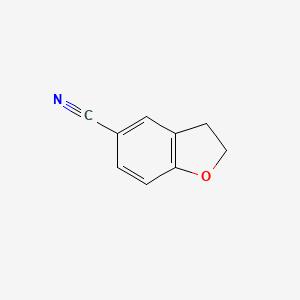

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)